4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. The presence of the triazole ring in its structure imparts unique chemical properties, making it a valuable scaffold for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole ring in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol with a few drops of sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The allyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to its biological effects . The exact pathways and targets may vary depending on the specific application, but common targets include enzymes and proteins involved in microbial growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Allyl-5-phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks the fluorine atom.
4-Allyl-5-(4-chloro-phenyl)-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of fluorine.
4-Allyl-5-(3-methyl-phenyl)-1,2,4-triazole-3-thiol: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol imparts unique electronic properties, enhancing its reactivity and biological activity compared to its non-fluorinated analogs . This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C11H10FN3S |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H10FN3S/c1-2-6-15-10(13-14-11(15)16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16) |
InChI Key |
DHLZCLYZZXGKRM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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